molecular formula C11H9ClN2O B13625701 1-(2-chloro-4-methylphenyl)-1H-pyrazole-5-carbaldehyde

1-(2-chloro-4-methylphenyl)-1H-pyrazole-5-carbaldehyde

Cat. No.: B13625701
M. Wt: 220.65 g/mol
InChI Key: SFFUZNLFMJWZFD-UHFFFAOYSA-N
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Description

1-(2-chloro-4-methylphenyl)-1H-pyrazole-5-carbaldehyde is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a chloro and methyl group attached to the phenyl ring, which is further connected to a pyrazole ring with an aldehyde functional group at position 5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-4-methylphenyl)-1H-pyrazole-5-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 2-chloro-4-methylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the corresponding pyrazole. The resulting pyrazole is then subjected to Vilsmeier-Haack formylation using DMF and POCl3 to introduce the aldehyde group at position 5.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-4-methylphenyl)-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: 1-(2-chloro-4-methylphenyl)-1H-pyrazole-5-carboxylic acid

    Reduction: 1-(2-chloro-4-methylphenyl)-1H-pyrazole-5-methanol

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used

Scientific Research Applications

1-(2-chloro-4-methylphenyl)-1H-pyrazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-chloro-4-methylphenyl)-1H-pyrazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or modulation of enzyme activity. The chloro and methyl groups may also contribute to its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chloro-4-methylphenyl)ethanone: Similar structure but lacks the pyrazole ring and aldehyde group.

    4-chlorophenyl isocyanate: Contains a chloro-substituted phenyl ring but has an isocyanate functional group instead of a pyrazole ring and aldehyde group.

    2-chloro-1-(4-methylphenyl)ethanone: Similar to 1-(2-chloro-4-methylphenyl)ethanone but with different substitution patterns.

Uniqueness

1-(2-chloro-4-methylphenyl)-1H-pyrazole-5-carbaldehyde is unique due to the presence of both a pyrazole ring and an aldehyde functional group, which confer distinct chemical reactivity and potential biological activity. The combination of these structural features makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

2-(2-chloro-4-methylphenyl)pyrazole-3-carbaldehyde

InChI

InChI=1S/C11H9ClN2O/c1-8-2-3-11(10(12)6-8)14-9(7-15)4-5-13-14/h2-7H,1H3

InChI Key

SFFUZNLFMJWZFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=CC=N2)C=O)Cl

Origin of Product

United States

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